Dirubidium tellurium trioxide
Description
Dirubidium tellurium trioxide (Rb₂TeO₃) is a ternary compound composed of rubidium (Rb), tellurium (Te), and oxygen (O). Structurally, it consists of rubidium cations (Rb⁺) and tellurite anions (TeO₃²⁻). This compound is part of the broader class of alkali metal tellurites, which are notable for their ionic bonding and crystalline structures. Tellurium in Rb₂TeO₃ adopts a +4 oxidation state, consistent with the tellurite ion (TeO₃²⁻), which is less common than the +6 state found in tellurates (e.g., TeO₄²⁻) .
Properties
CAS No. |
15885-40-2 |
|---|---|
Molecular Formula |
O3Rb2Te |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
rubidium(1+);tellurite |
InChI |
InChI=1S/H2O3Te.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |
InChI Key |
RLAZQMJDEQEFPZ-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Rb+].[Rb+] |
Canonical SMILES |
[O-][Te](=O)[O-].[Rb+].[Rb+] |
Other CAS No. |
15885-40-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkali Metal Tellurium Trioxides
- Rubidium Tellurium Trioxide (Rb₂TeO₃) vs. Sodium Tellurite (Na₂TeO₃): Sodium tellurite (Na₂TeO₃) shares the same tellurite anion but differs in alkali metal cation size. However, Rb₂TeO₃ may exhibit superior solubility in polar solvents due to weaker ionic interactions .
- Comparison with Rubidium Selenite (Rb₂SeO₃) :
Selenium (Se) and tellurium (Te) belong to the same chalcogen group. Rb₂SeO₃ is expected to have a similar crystal structure to Rb₂TeO₃, but Te’s larger atomic radius (1.43 Å vs. 1.22 Å for Se) may lead to a more expanded lattice. Additionally, TeO₃²⁻ is more polarizable than SeO₃²⁻, making Rb₂TeO₃ more reactive in redox reactions .
Transition Metal Tellurium Trioxides
- Nickel Tellurium Trioxide (NiTeO₃) :
Unlike Rb₂TeO₃, NiTeO₃ (CAS 15851-52-2) incorporates a transition metal (Ni²⁺) instead of an alkali metal. This substitution introduces d-orbital interactions, enhancing catalytic properties but reducing thermal stability. NiTeO₃ is typically synthesized under high-temperature conditions, whereas Rb₂TeO₃ likely forms via milder aqueous reactions .
Tellurium Trioxide (TeO₃) and Derivatives
- TeO₃ vs. Rb₂TeO₃ :
Tellurium trioxide (TeO₃, CAS 13451-18-8) is a covalent oxide with a +6 oxidation state for Te, contrasting with the +4 state in Rb₂TeO₃. TeO₃ is highly reactive and acts as a strong oxidizing agent, whereas Rb₂TeO₃ is stabilized by ionic bonding and is less prone to decomposition .
Rubidium-Based Oxides
- Dirubidium Oxide (Rb₂O) :
Rb₂O is a binary oxide with a simpler structure than Rb₂TeO₃. The absence of the tellurite anion in Rb₂O results in lower molecular complexity and different reactivity, such as rapid hydrolysis in water to form RbOH .
Data Tables
Table 1: Comparative Properties of Selected Tellurium Compounds
| Compound | Formula | Oxidation State of Te | Melting Point (°C) | Solubility in Water | Key Applications |
|---|---|---|---|---|---|
| Dirubidium Tellurium Trioxide | Rb₂TeO₃ | +4 | Not reported | Moderate (inferred) | Optical materials |
| Sodium Tellurite | Na₂TeO₃ | +4 | ~300 | High | Glass manufacturing |
| Tellurium Trioxide | TeO₃ | +6 | Decomposes at 450 | Low | Oxidizing agent |
| Nickel Tellurium Trioxide | NiTeO₃ | +4 (Te) | Not reported | Insoluble | Catalysis |
Table 2: Alkali Metal Chalcogenites
| Compound | Ionic Radius (Å, cation) | Anion Polarizability | Thermal Stability |
|---|---|---|---|
| Rb₂TeO₃ | 1.61 (Rb⁺) | High (TeO₃²⁻) | Moderate |
| Rb₂SeO₃ | 1.61 (Rb⁺) | Moderate (SeO₃²⁻) | High |
| Na₂TeO₃ | 1.02 (Na⁺) | High (TeO₃²⁻) | Very High |
Research Findings
- Synthesis : Rb₂TeO₃ is likely synthesized via the reaction of rubidium hydroxide (RbOH) with tellurous acid (H₂TeO₃), analogous to the preparation of Na₂TeO₃ .
- Applications: Potential uses include infrared-transmitting glasses and solid-state electrolytes, leveraging Te’s high polarizability and Rb’s ionic mobility .
Q & A
Q. What is the optimal methodology for synthesizing dirubidium tellurium trioxide (Rb₂TeO₃) with high purity?
Methodological Answer: Rb₂TeO₃ synthesis typically involves two stages:
TeO₃ Preparation : Thermally decompose telluric acid (Te(OH)₆) at 400°C under inert conditions to obtain β-TeO₃ .
Rubidium Incorporation : React β-TeO₃ with rubidium hydroxide (RbOH) or rubidium oxide (Rb₂O) in a 1:2 molar ratio. The reaction is performed in a dry, oxygen-free environment at 300–400°C for 6–8 hours, followed by slow cooling to avoid phase segregation.
Key Parameters :
- Purity of Te(OH)₆ (≥99.9%) to minimize impurities.
- Use of argon atmosphere to prevent oxidation or hydrolysis.
- Post-synthesis annealing at 250°C for 2 hours to enhance crystallinity.
Q. Which characterization techniques are critical for verifying the structural and chemical integrity of Rb₂TeO₃?
Methodological Answer:
- X-ray Diffraction (XRD) : Confirm crystal structure and phase purity. Compare with reference data for Rb₂TeO₃ (e.g., space group, lattice parameters). Anomalies in peak positions may indicate mixed phases or impurities .
- Raman Spectroscopy : Identify vibrational modes of Te-O bonds (e.g., ~700 cm⁻¹ for symmetric stretching) and Rb-O interactions. Deviations suggest structural distortions .
- Thermogravimetric Analysis (TGA) : Assess thermal stability. Rb₂TeO₃ should exhibit no mass loss below 500°C, confirming absence of hydrated or volatile phases.
- Elemental Analysis (EDS/ICP-MS) : Verify Rb:Te:O stoichiometry (2:1:3 ratio).
Q. How should Rb₂TeO₃ be stored to prevent degradation during experimental workflows?
Methodological Answer:
- Storage Conditions : Keep in a desiccator under argon to avoid hydrolysis or oxidation. Exposure to moisture may form Rb₂TeO₃·nH₂O, altering reactivity .
- Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., DMF, ethanol) to <10 ppm H₂O.
- Stability Testing : Conduct periodic XRD scans after storage to detect phase changes.
Advanced Research Questions
Q. How does high-pressure treatment influence the electronic and structural properties of Rb₂TeO₃?
Methodological Answer:
- Experimental Approach : Use diamond-anvil cells to apply pressures up to 100 GPa. Monitor structural transitions via high-pressure XRD and Raman spectroscopy. For example, pressure-induced phase transitions (e.g., VF3-type to YF3-type structures) increase Te coordination from 6 to 8 .
- Computational Validation : Perform DFT simulations (e.g., VASP, Quantum ESPRESSO) to predict bandgap changes and compare with experimental UV-Vis absorption data.
Q. How can computational modeling resolve contradictions in reported bandgap values for Rb₂TeO₃?
Methodological Answer:
- DFT Calibration : Use hybrid functionals (e.g., HSE06) to improve bandgap accuracy. Compare results across multiple codes (e.g., CASTEP, ABINIT) to assess methodological biases.
- Experimental Cross-Validation : Combine UV-Vis diffuse reflectance, ellipsometry, and photoluminescence to measure optical bandgaps. Discrepancies >0.3 eV suggest impurities or defects .
Q. What methodological strategies mitigate inconsistencies in synthesizing phase-pure Rb₂TeO₃?
Methodological Answer:
- Multi-Technique Characterization : Use XRD, XPS, and TEM to distinguish between Rb₂TeO₃ and mixed-valence byproducts (e.g., Te₂O₅, Te₄O₉) .
- Controlled Atmosphere Synthesis : Replace ambient air with dry O₂ to suppress Te⁴+ formation. Monitor reaction progress via in-situ FTIR for Te-O bond evolution.
Q. How does Rb₂TeO₃ react with aqueous acids/alkalis, and how can these reactions be quantified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
